Isopimaric acid

Übersicht

Beschreibung

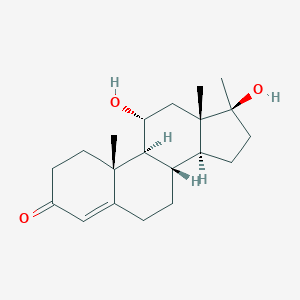

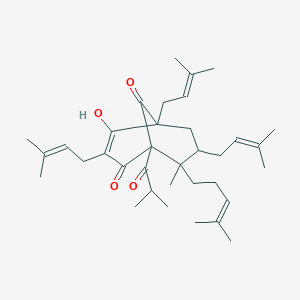

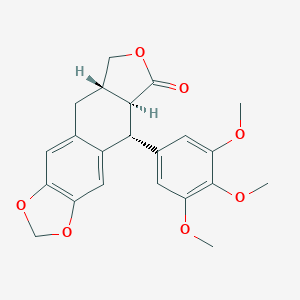

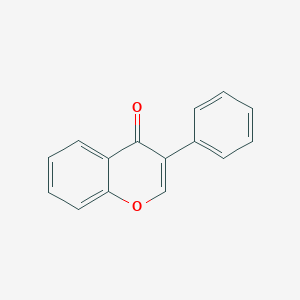

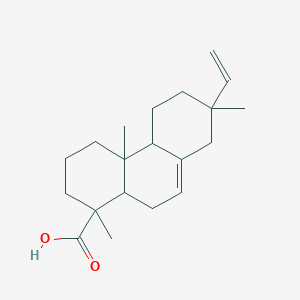

Isopimaric acid is a tricyclic diterpene resin acid primarily found in conifer trees. It is known for its biological activities, including acting as a large conductance calcium-activated potassium channel opener . The compound has a chemical formula of C20H30O2 and a molar mass of 302.45 g/mol .

Wirkmechanismus

Target of Action

Isopimaric acid (IPA) primarily acts on the large-conductance calcium-activated potassium channels, also known as BK channels . These channels play a crucial role in regulating cellular excitability by controlling the flow of potassium ions across the cell membrane .

Mode of Action

BK channels are formed by α subunits and accessory β subunits arranged in tetramers . The α subunit forms the ion conduction pore, while the β subunit contributes to channel gating . IPA interacts with the BK channel, enhancing the calcium and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance . This interaction allows the BK channels to open, leading to an increased potassium efflux .

Biochemical Pathways

This compound is synthesized using geranylgeranyl diphosphate as a precursor molecule. This molecule is cyclized by a diterpene synthase in the chloroplast and subsequently oxidized by a cytochrome P450, specifically CYP720B4 . The biochemical pathway of this compound can be enhanced by the expression of two rate-limiting steps in the pathway, providing the general precursor of diterpenes .

Pharmacokinetics

Pharmacokinetic studies of IPA in rats have shown that IPA undergoes secondary absorption following oral administration . The absolute bioavailability values of IPA were found to be 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively .

Result of Action

The opening of the BK channel leads to an increased potassium efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell in which the BK channel is expressed . This action of IPA can reduce neuronal excitability and arrhythmicity in cardiomyocytes .

Action Environment

This compound originates from many sorts of trees, especially conifers The biological activity of ipa can potentially be enhanced by modifications at the carboxylic acid .

Biochemische Analyse

Biochemical Properties

Isopimaric acid interacts with various enzymes, proteins, and other biomolecules. It is synthesized using geranylgeranyl diphosphate as a precursor molecule that is cyclized by a diterpene synthase in the chloroplast and subsequently oxidized by a cytochrome P450, CYP720B4 .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It is active against clinical isolates of epidemic methicillin-resistant S. aureus (EMRSA; MICs = 32-64 µg/ml) .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from geranylgeranyl diphosphate, cyclization by a diterpene synthase, and oxidation by a cytochrome P450, CYP720B4 .

Metabolic Pathways

This compound is involved in the terpenoid biosynthesis pathway, where it is synthesized from geranylgeranyl diphosphate

Vorbereitungsmethoden

Isopimarsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Trennung von Isopimarsäure aus Kolophonium unter Verwendung von Isobutanolamin-Fällung . Dieser Prozess vereinfacht die Operationsschritte und erhöht die Ausbeute an Isopimarsäure. Ein weiteres Verfahren beinhaltet die Oxidation von Isopimarol, einem Vorläufer, um Isopimarsäure zu erzeugen .

Analyse Chemischer Reaktionen

Isopimarsäure durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Isopimarsäure kann oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Isopimarsäuremolekül einführen und so seine Eigenschaften verändern.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie p-Toluolsulfonsäure und Reduktionsmittel wie Magnesium in Methanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Isopimarsäurederivate mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Isopimarsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Verbindung zeigt blutdrucksenkende, antitumorale, antibakterielle und cholesterinsenkende Wirkungen.

Wirkmechanismus

Isopimarsäure übt ihre Wirkungen hauptsächlich durch die Wirkung auf Kalzium-aktivierte Kaliumkanäle mit großer Leitfähigkeit (BK-Kanäle) aus. Sie verstärkt die Kalzium- und Spannungsempfindlichkeit der Alpha-Untereinheit dieser Kanäle, ohne ihre Leitfähigkeit zu beeinflussen . Diese Wechselwirkung führt zu einem verstärkten Kaliumausstrom, Hyperpolarisation des Ruhemembranpotenzials und Verringerung der Zellerregbarkeit . Darüber hinaus wurde gezeigt, dass Isopimarsäure oxidativen Stress und Entzündungen in Mikroglia-Zellen hemmt, was zu ihren antiepileptischen Wirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

Isopimarsäure ähnelt anderen Harzsäuren wie Pimarsäure und Sandaracopimarsäure . Sie ist einzigartig in ihrer Fähigkeit, als potenter Öffner von Kalzium-aktivierten Kaliumkanälen mit großer Leitfähigkeit zu wirken . Diese Eigenschaft unterscheidet sie von anderen Harzsäuren, die möglicherweise nicht die gleiche Aktivität auf diese Ionenkanäle haben.

Ähnliche Verbindungen umfassen:

Pimarsäure: Eine weitere Harzsäure mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Strukturmerkmalen.

Sandaracopimarsäure: Eine Harzsäure mit vergleichbaren Eigenschaften, die jedoch in Bezug auf ihre Auswirkungen auf Ionenkanäle weniger gut untersucht ist.

Die einzigartige Fähigkeit von Isopimarsäure, Ionenkanäle zu modulieren, macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYATHGRPJZBNA-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022233 | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5835-26-7 | |

| Record name | Isopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 164 °C | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isopimaric acid?

A1: this compound has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV-vis, FT-IR, MS, 1H NMR, and 13C NMR. [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound is relatively stable in acetic acid but undergoes significant isomerization when treated with stronger acids like HCl or H2SO4 at refluxing temperatures. The rate of isomerization increases with higher initial concentrations and longer treatment times. []

Q4: What happens to this compound when exposed to high temperatures?

A4: When heated to temperatures between 250-270°C under nitrogen, this compound undergoes thermal isomerization, primarily forming 8,15-isopimaric acid and sandaracopimaric acid. This isomerization rate is faster at higher temperatures and with longer treatment times. []

Q5: How does this compound interact with biological targets?

A5: this compound acts as a modulator of ion channels, specifically large-conductance calcium-activated potassium channels (BK channels). It has been shown to increase the sensitivity of these channels to calcium ions (Ca2+) and shift their voltage dependence towards hyperpolarization. [, , ] This interaction appears to occur through binding to the alpha subunit of the BK channel. []

Q6: What are the downstream effects of this compound's interaction with BK channels?

A6: By modulating BK channel activity, this compound can reduce cellular excitability. In cardiomyocytes, this effect manifests as shortened action potential duration and reduced spontaneous beating frequency. [, ] In neuronal cells, this compound also reduces excitability, potentially contributing to its analgesic properties. []

Q7: What is the role of this compound in foam cell formation and atherosclerosis?

A7: this compound has demonstrated the ability to inhibit the formation of macrophage-derived foam cells, a critical early event in atherosclerosis development. This effect is mediated by promoting cholesterol efflux from macrophages, primarily through the PPARγ-LXRα-ABCA1 pathway. []

Q8: How does the structure of this compound influence its biological activity?

A9: Minor structural modifications to this compound can significantly impact its activity. For instance, while this compound activates BK channels, its structural isomer, abietic acid, shows no such effect. [] This highlights the importance of specific structural features for target interaction and activity.

Q9: What is the bioavailability of this compound following oral administration?

A10: this compound exhibits secondary absorption after oral administration, with absolute bioavailability values of 11.9% and 17.5% for doses of 50 mg/kg and 100 mg/kg, respectively, in rats. []

Q10: What are the potential applications of this compound based on its biological activities?

A10: this compound's diverse biological activities suggest potential applications in several areas:

- Antibacterial agent: Its activity against MRSA and other bacterial strains warrants further investigation for potential use in treating bacterial infections. [, ]

- Anti-atherosclerotic agent: Its ability to inhibit foam cell formation and promote cholesterol efflux makes it a promising candidate for developing new therapies for atherosclerosis. []

- Analgesic agent: Its modulation of BK channels and potential interaction with the endocannabinoid system suggests possible applications in pain management. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.